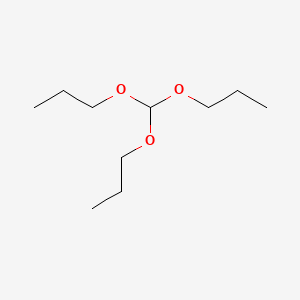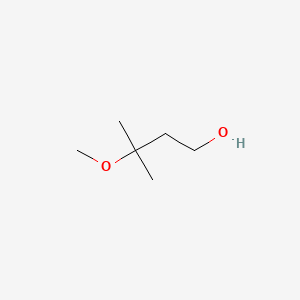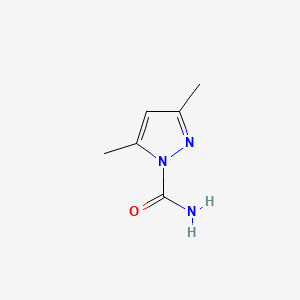
Stannane, dibutyldiphenyl-
Übersicht
Beschreibung
Synthesis Analysis
In the field of extreme ultraviolet lithography and vacuum technology, stannane can be prepared by the reaction of SnCl4 and Li [AlH4] . The synthesis of stannane-based molecular bevel gears with organic substituents on the tin linker was achieved by utilizing long Sn–C bonds .
Molecular Structure Analysis
The molecular structure of stannane-based molecular bevel gears with organic substituents on the tin linker was characterized by X-ray crystallography . The angle of triptycyl–Sn–triptycyl in the diphenyl derivative was observed to be narrower than that of the dimethyl derivative due to steric hindrance of the phenyls .
Chemical Reactions Analysis
In the context of Pd-catalysed reactions of alkynes with model distannanes, acetylene and phenylacetylene Pd-catalysed insertion into the backbone of poly[di-(n-butyl)]stannane resulted in new, modest molecular weight, partially inserted alkene tin polymers .
Physical And Chemical Properties Analysis
In a study, the structural, electronic, and optical properties of a stanane, fully hydrogenated stanene SnH, and armchair stanane nanoribbons ASnHNRs were investigated . The optimized lattice parameter of stanane, Sn–Sn, and Sn–H bond length are 4.58 Å, 2.75Å, and 1.73 Å, respectively .
Wirkmechanismus
The mechanism of action of Stannane, dibutyldiphenyl- is not fully understood. It is believed that Stannane, dibutyldiphenyl- acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows Stannane, dibutyldiphenyl- to form complexes with other molecules, which can then be used in a variety of applications.
Biochemical and Physiological Effects
Stannane, dibutyldiphenyl- has been studied for its potential effects on biochemical and physiological processes. In particular, Stannane, dibutyldiphenyl- has been studied for its potential role in the regulation of gene expression. Studies have also shown that Stannane, dibutyldiphenyl- can affect the activity of enzymes, and can also affect the production of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, dibutyldiphenyl- has several advantages and limitations for use in laboratory experiments. One advantage is that Stannane, dibutyldiphenyl- is highly soluble in water, making it easy to use in a variety of experiments. Additionally, Stannane, dibutyldiphenyl- can form complexes with other molecules, which can be used in a variety of applications. However, Stannane, dibutyldiphenyl- is also toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for the use of Stannane, dibutyldiphenyl-. One potential direction is the use of Stannane, dibutyldiphenyl- in the synthesis of polymers. Additionally, Stannane, dibutyldiphenyl- could be used to study the effects of gene expression, and to develop new drugs and treatments. Finally, Stannane, dibutyldiphenyl- could be used to study the effects of hormones and enzymes on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Stannane, dibutyldiphenyl- has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polymers, and as a catalyst in organic synthesis. Stannane, dibutyldiphenyl- has also been used as a reagent in analytical chemistry. In addition, Stannane, dibutyldiphenyl- has been studied for its potential applications in biochemistry and physiology.
Safety and Hazards
DIBUTYLDIPHENYLSTANNANE is toxic if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects .
Biochemische Analyse
Biochemical Properties
Stannane, dibutyldiphenyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with -OH containing compounds and other reactants, facilitating catalytic processes . The interaction of stannane, dibutyldiphenyl- with biomolecules often involves coordination with tin, which can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stannane, dibutyldiphenyl- can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to stannane, dibutyldiphenyl- can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
dibutyl(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-3-4-2;/h2*1-5H;2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWIPLKZHQUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064371 | |
| Record name | Stannane, dibutyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6452-61-5 | |
| Record name | Dibutyldiphenylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyldiphenylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldiphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, dibutyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyldiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLDIPHENYLSTANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU6CM55NYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















